molecular formula C18H22S2Si2 B13358784 3,3'-Bis((trimethylsilyl)ethynyl)-2,2'-bithiophene

3,3'-Bis((trimethylsilyl)ethynyl)-2,2'-bithiophene

Cat. No.: B13358784
M. Wt: 358.7 g/mol
InChI Key: IJQSXJPMPACJLU-UHFFFAOYSA-N
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Description

3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene is an organosilicon compound that features two trimethylsilyl groups attached to ethynyl groups, which are further connected to a bithiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives.

    Introduction of Ethynyl Groups: Ethynyl groups are introduced via a Sonogashira coupling reaction, which involves the reaction of a bromo-substituted bithiophene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Final Product Formation: The final product, 3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene, is obtained after purification steps such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene has several scientific research applications:

    Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.

    Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.

    Biological Studies:

Mechanism of Action

The mechanism by which 3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The trimethylsilyl groups provide stability and solubility, enhancing the compound’s processability and performance in various applications.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Bis(trimethylsilyl)buta-1,3-diyne: Known for its thermal stability and similar electronic properties.

    1-Ethynyl-3,5-bis(trifluoromethyl)benzene: Features ethynyl groups and is used in similar electronic applications.

    3-Ethynylthiophene: Another thiophene derivative with ethynyl groups, used in organic electronics.

Uniqueness

3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene stands out due to its bithiophene core, which provides enhanced conjugation and electronic properties compared to single thiophene derivatives. The presence of trimethylsilyl groups also imparts additional stability and solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H22S2Si2

Molecular Weight

358.7 g/mol

IUPAC Name

trimethyl-[2-[2-[3-(2-trimethylsilylethynyl)thiophen-2-yl]thiophen-3-yl]ethynyl]silane

InChI

InChI=1S/C18H22S2Si2/c1-21(2,3)13-9-15-7-11-19-17(15)18-16(8-12-20-18)10-14-22(4,5)6/h7-8,11-12H,1-6H3

InChI Key

IJQSXJPMPACJLU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(SC=C1)C2=C(C=CS2)C#C[Si](C)(C)C

Origin of Product

United States

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